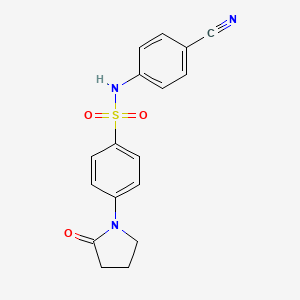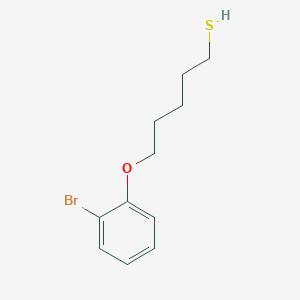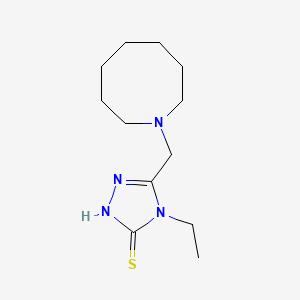![molecular formula C16H25NOS B4964727 4-{[1-methyl-4-(1-piperidinyl)butyl]thio}phenol](/img/structure/B4964727.png)
4-{[1-methyl-4-(1-piperidinyl)butyl]thio}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-methyl-4-(1-piperidinyl)butyl]thio}phenol is a chemical compound that is widely used in scientific research. It is also known by its chemical name, MBT. This compound belongs to the class of thiol compounds, which are important in many biochemical processes. MBT has been found to have a wide range of applications in scientific research, including its use in the study of enzyme activity, protein structure, and drug discovery.
Scientific Research Applications
MBT has been used in scientific research for various applications. One of the most significant applications of MBT is in the study of enzyme activity. MBT is a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, MBT can increase the levels of acetylcholine in the brain, which can have a range of effects on cognitive function.
MBT has also been used in the study of protein structure. It has been found to bind to the protein albumin, which is a major component of blood plasma. By studying the interaction between MBT and albumin, researchers can gain insights into the structure and function of this important protein.
Mechanism of Action
The mechanism of action of MBT is not fully understood, but it is thought to involve the formation of a covalent bond between the thiol group of MBT and the active site of the enzyme or protein it is interacting with. This covalent bond can disrupt the normal function of the enzyme or protein, leading to its inhibition.
Biochemical and Physiological Effects
MBT has been found to have a range of biochemical and physiological effects. As mentioned earlier, it is a potent inhibitor of acetylcholinesterase, which can have effects on cognitive function. It has also been found to have antioxidant properties, which can protect against oxidative damage in cells. Additionally, MBT has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of MBT is its potency as an inhibitor of acetylcholinesterase. This makes it a valuable tool in the study of cognitive function and the development of drugs for the treatment of Alzheimer's disease and other cognitive disorders. However, one limitation of MBT is its potential toxicity. It has been found to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research on MBT. One area of interest is its potential as a drug for the treatment of Alzheimer's disease and other cognitive disorders. Another area of interest is its use in the study of protein structure and function. Additionally, further research is needed to fully understand the mechanism of action of MBT and its potential toxicity. Overall, MBT is a valuable tool in scientific research with many potential applications.
Synthesis Methods
The synthesis of MBT involves the reaction of 4-chlorothiophenol with 1-methyl-4-piperidinylbutylamine in the presence of a reducing agent such as sodium borohydride. The reaction yields MBT as a white crystalline solid with a melting point of 92-94°C.
properties
IUPAC Name |
4-(5-piperidin-1-ylpentan-2-ylsulfanyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NOS/c1-14(19-16-9-7-15(18)8-10-16)6-5-13-17-11-3-2-4-12-17/h7-10,14,18H,2-6,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDAEMQYVJNJDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN1CCCCC1)SC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[5-(Piperidin-1-yl)pentan-2-yl]sulfanyl}phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanoic acid](/img/structure/B4964650.png)

![N~2~-cyclohexyl-N~1~-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)glycinamide](/img/structure/B4964665.png)
![2-amino-4-(4-hydroxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4964676.png)

![1,1'-[1,6-hexanediylbis(oxy)]bis(2,6-dimethyl-4-nitrobenzene)](/img/structure/B4964685.png)
![ethyl [3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]acetate](/img/structure/B4964691.png)

![5-methoxy-2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B4964697.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4964700.png)

![3-(4-chlorophenyl)-11-(2-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4964717.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4964725.png)